Marbofloxacin N-oxide
CAS No.: 194023-72-8
Cat. No.: VC0104806
Molecular Formula: C17H19FN4O5
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 194023-72-8 |
|---|---|
| Molecular Formula | C17H19FN4O5 |
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | 7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
| Standard InChI | InChI=1S/C17H19FN4O5/c1-19-9-27-16-13-10(15(23)11(17(24)25)8-21(13)19)7-12(18)14(16)20-3-5-22(2,26)6-4-20/h7-8H,3-6,9H2,1-2H3,(H,24,25) |
| Standard InChI Key | KJIJNJIGYMMPSL-UHFFFAOYSA-N |
| Canonical SMILES | CN1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O |
Introduction
Chemical Structure and Properties
Marbofloxacin N-oxide (CAS No. 194023-72-8) is a fluoroquinolone derivative characterized by the oxidation of the piperazinyl nitrogen in marbofloxacin’s structure. Key identifiers include:
The compound’s structural modification (N-oxidation) alters its physicochemical properties compared to the parent drug, potentially influencing tissue distribution and excretion pathways.
Metabolic Pathways and Species-Specific Biotransformation
Marbofloxacin N-oxide is a metabolite formed via hepatic oxidation, primarily in avian species. Comparative studies reveal divergent metabolic profiles:
Metabolite Detection Across Species
In macaws, N-oxide formation contrasts with mammalian species (e.g., dogs, where N-oxide is a major metabolite). Reptiles exhibit entirely distinct pathways, underscoring the importance of species-specific dosing regimens.
Analytical Methods for Detection
High-performance liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) is the gold standard for identifying marbofloxacin metabolites, including N-oxide. This method achieves quantitation limits of 0.01 µg/ml in plasma and tissues, enabling precise tracking of biotransformation products .
| Parameter | Macaws (Oral) | Chickens (Oral) |
|---|---|---|
| AUC₀–∞ (μg·h/mL) | 10.50 ± 2.00 | 10.50 ± 2.00 |
| Cₘₐₓ (μg/mL) | 1.73 ± 0.35 | 1.05 |
| t₁/₂ (hours) | 8.0 (harmonic mean) | 8.69 (IV), 8.69 (oral) |
| Bioavailability | Not reported | 56.82% |
Metabolite Impact
-
Macaws: N-oxide contributes to reduced parent drug concentrations, necessitating higher doses compared to mammals .
-
Chickens: Extensive N-desmethylation dominates, with N-oxide playing a minor role in hepatic clearance .
Research Findings and Clinical Relevance
Species-Specific Metabolism
-
Macaws: N-oxide is a primary metabolite, suggesting avian-specific cytochrome P450 isoforms favor N-oxidation .
-
Reptiles: Absence of N-oxide highlights alternative biotransformation pathways, potentially involving glucuronidation or other phase II reactions .
Tissue Distribution
In chickens, marbofloxacin residues persist in hepatic and renal tissues, though N-oxide is undetectable in these compartments . This contrasts with macaws, where N-oxide circulates systemically, influencing therapeutic efficacy and toxicity profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume